Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate: is a chemical compound with the molecular formula C₁₃H₁₀NNaO₅S and a molecular weight of 315.28 g/mol . It is a white solid that is soluble in water and has strong acidic properties . This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-6-amino-2-naphthalenesulfonic acid with acrolein under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound is used as a pH regulator and buffer in various biochemical assays. Its strong acidic properties make it suitable for maintaining the pH of biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and antimicrobial properties .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The sulfonate group plays a crucial role in its binding affinity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
- Sodium 4-hydroxy-6-((1-oxo-2-propenyl)amino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-6-((1-oxoallyl)amino)benzenesulphonate
- Sodium 4-hydroxy-6-((1-oxoallyl)amino)phenylsulphonate
Comparison: Compared to these similar compounds, Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate exhibits unique properties such as higher water solubility and stronger acidic nature . These characteristics make it more suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
79410-64-3 |
---|---|
Molecular Formula |
C13H10NNaO5S |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
SLNBXXGUWGADSV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.